- Preparation of substituted indoles and pyridoindoles as REV-ERB agonists for the treatment of th17-mediated inflammatory disorders, World Intellectual Property Organization, , ,

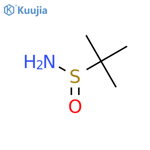

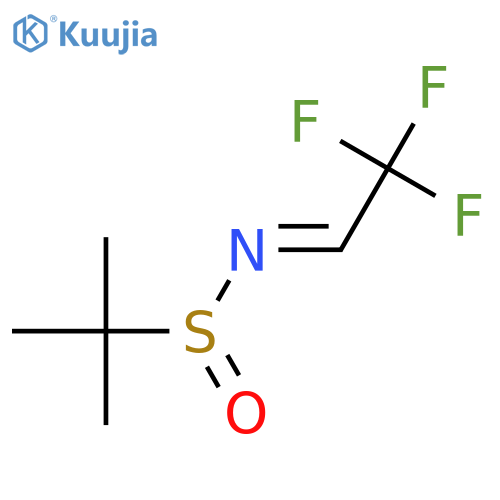

Cas no 929642-48-8 ((S,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide)

929642-48-8 structure

Produktname:(S,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide

CAS-Nr.:929642-48-8

MF:C6H10F3NOS

MW:201.209910869598

MDL:MFCD20487958

CID:1057317

(S,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- (S,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide

- 2-Propanesulfinamide, 2-methyl-N-(2,2,2-trifluoroethylidene)-, [N(E),S(S)]-

- (S)-2-Propanesulfinamide, 2-methyl-N-(2,2,2-trifluoroethylidene)

- C6H10F3NOS

- (r)-2-methyl-n-[(1e)-2,2,2-trifluoroethylidene]propane-2-sulfinamide

- 4855AJ

- [N(E),S(S)]-2-Methyl-N-(2,2,2-trifluoroethylidene)-2-propanesulfinamide (ACI)

-

- MDL: MFCD20487958

- Inchi: 1S/C6H10F3NOS/c1-5(2,3)12(11)10-4-6(7,8)9/h4H,1-3H3/b10-4+

- InChI-Schlüssel: PLTNZADFUQGXSR-ONNFQVAWSA-N

- Lächelt: N(=C/C(F)(F)F)\S(=O)C(C)(C)C

Berechnete Eigenschaften

- Genaue Masse: 201.04400

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 6

- Schwere Atomanzahl: 12

- Anzahl drehbarer Bindungen: 2

- Komplexität: 204

- Topologische Polaroberfläche: 48.6

Experimentelle Eigenschaften

- PSA: 48.64000

- LogP: 2.94740

(S,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1679340-25g |

(S,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide |

929642-48-8 | 98% | 25g |

¥28081.00 | 2024-04-25 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY022547-5g |

(S,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide |

929642-48-8 | >95% | 5g |

¥4500.00 | 2024-07-10 | |

| abcr | AB452134-1 g |

(S,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide, 95%; . |

929642-48-8 | 95% | 1g |

€278.00 | 2022-08-31 | |

| eNovation Chemicals LLC | D565073-0.25g |

(S, E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide |

929642-48-8 | 97% | 0.25g |

$200 | 2023-09-03 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S71320-1g |

2-Propanesulfinamide, 2-methyl-N-(2,2,2-trifluoroethylidene)-, [N(E),S(S)]- |

929642-48-8 | 1g |

¥1939.0 | 2021-09-07 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1679340-5g |

(S,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide |

929642-48-8 | 98% | 5g |

¥8632.00 | 2024-04-25 | |

| TRC | M696080-50mg |

(S,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide |

929642-48-8 | 50mg |

$ 50.00 | 2022-06-03 | ||

| TRC | M696080-100mg |

(S,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide |

929642-48-8 | 100mg |

$ 70.00 | 2022-06-03 | ||

| eNovation Chemicals LLC | D693021-5g |

(S,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide |

929642-48-8 | >95% | 5g |

$490 | 2024-07-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1679340-10g |

(S,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide |

929642-48-8 | 98% | 10g |

¥15043.00 | 2024-04-25 |

(S,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Dichloromethane ; overnight, 40 °C

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Solvents: Toluene ; 48 h, rt

Referenz

- Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics, Beilstein Journal of Organic Chemistry, 2017, 13, 2428-2441

Synthetic Routes 3

Reaktionsbedingungen

Referenz

- Asymmetric syntheses of 1-aryl-2,2,2-trifluoroethylamines via diastereoselective 1,2-addition of arylmetals to 2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide. [Erratum to document cited in CA146:358517], Organic Letters, 2007, 9(7),

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Titanium ethoxide Solvents: Dichloromethane ; 8 h, reflux

Referenz

- Design, Synthesis, and Properties of a Potent Inhibitor of Pseudomonas aeruginosa Deacetylase LpxC, Journal of Medicinal Chemistry, 2017, 60(12), 5002-5014

Synthetic Routes 5

Reaktionsbedingungen

Referenz

- Preparation of indole derivatives and related heterocycles as REV-ERB selective agonists for the treatment of Th17-mediated inflammatory disorders, World Intellectual Property Organization, , ,

Synthetic Routes 6

Reaktionsbedingungen

1.1 Solvents: Dichloromethane ; 6 h, 40 °C

Referenz

- Rhodium-catalyzed diastereoselective 1,2-addition of arylboronic acids to chiral trifluoroethyl imine, Tetrahedron Letters, 2009, 50(14), 1633-1635

Synthetic Routes 7

Reaktionsbedingungen

Referenz

- Regio- and Diastereoselective Vinylogous Mannich Addition of 3-Alkenyl-2-oxindoles to α-Fluoroalkyl Aldimines, Synlett, 2015, 26(1), 67-72

Synthetic Routes 8

Reaktionsbedingungen

1.1 Solvents: Toluene , Water ; 6 h, 40 °C

Referenz

- Asymmetric Syntheses of 1-Aryl-2,2,2-trifluoroethylamines via Diastereoselective 1,2-Addition of Arylmetals to 2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide, Organic Letters, 2007, 9(4), 683-685

(S,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide Raw materials

(S,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide Preparation Products

(S,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide Verwandte Literatur

-

Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

-

Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148

-

Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261

929642-48-8 ((S,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide) Verwandte Produkte

- 1545305-04-1(1,3,5-Triazin-2-amine, 4-chloro-6-(1,4-dioxan-2-yl)-)

- 2137827-12-2(2-Oxa-7-azaspiro[4.4]nonane, 3-(1-azetidinylmethyl)-)

- 1805926-09-3(Ethyl 4-cyano-2-(difluoromethyl)-3-iodopyridine-5-acetate)

- 2680666-93-5(2-2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinolin-5-ylacetic acid)

- 1251689-49-2(4-(4-cyclopropyl-1,3-thiazol-2-yl)methoxy-N-(furan-2-yl)methylbenzamide)

- 67291-70-7(N-(5-bromo-2-methoxyphenyl)-2-chloroacetamide)

- 1416367-00-4(3-Fluoro-5-methoxyphenylboronic acid pinacol ester)

- 321574-07-6(methyl 3-(3-methyl-1H-pyrazole-4-amido)thiophene-2-carboxylate)

- 1308327-46-9(3-fluoro-4-(oxolan-3-ylmethoxy)benzene-1-sulfonyl chloride)

- 1861992-76-8(1-[3-(Phenylmethoxy)-1-pyrrolidinyl]-2-propen-1-one)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:929642-48-8)(S,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide

Reinheit:99%/99%/99%/99%

Menge:250mg/1g/5g/10g

Preis ($):180.0/361.0/912.0/1377.0